molecular formula C11H10N2O3 B2782800 methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1864073-23-3

methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B2782800
CAS No.: 1864073-23-3
M. Wt: 218.212
InChI Key: WGAGOALNHWDVNW-UHFFFAOYSA-N
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Description

Methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core with a methyl ester group at position 3 and an acetyl substituent at position 1 (Figure 1). This compound is commercially available as a synthetic building block (e.g., CymitQuimica Ref: 3D-PZC07323) and is used in pharmaceutical and agrochemical research . Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. The acetyl group at position 1 likely enhances metabolic stability compared to unsubstituted analogs, while the ester group at position 3 facilitates further derivatization.

Properties

IUPAC Name

methyl 1-acetylpyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-6-9(11(15)16-2)8-4-3-5-12-10(8)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAGOALNHWDVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1N=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of pyrrolopyridines exhibit antibacterial properties. For instance, studies focusing on structure-activity relationships have identified specific modifications that enhance the antibacterial efficacy of these compounds against various pathogens .

Anti-inflammatory Properties

Several studies have evaluated the anti-inflammatory potential of methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate derivatives. These compounds have been tested for their ability to inhibit pro-inflammatory cytokines and show promise in treating inflammatory diseases .

Cancer Therapeutics

The compound has been investigated as a potential therapeutic agent for cancer treatment. Specific derivatives have demonstrated inhibitory effects on fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis . For example, one derivative exhibited significant inhibition of FGFRs with IC50 values in the nanomolar range and showed efficacy in reducing tumor cell proliferation in vitro .

Case Studies

StudyFindings
Study on Antibacterial ActivityIdentified structure modifications that enhance antibacterial efficacy against Gram-positive bacteria .
Anti-inflammatory ActivityDemonstrated significant inhibition of IL-1β and TNF-α in vitro using methyl pyrrolopyridine derivatives .
Cancer TherapeuticsReported potent FGFR inhibition with promising results in reducing tumor cell migration and invasion .

Synthetic Utility

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be modified into more complex structures suitable for drug development and materials science applications.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrrolo[2,3-b]Pyridine Derivatives

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Purity/Availability
Methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 1-Acetyl, 3-COOCH₃ C₁₁H₁₀N₂O₃ 218.21 Available (50–500 mg)
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (parent) None (unsubstituted) C₉H₈N₂O₂ 176.17 97% purity
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 4-Bromo, 3-COOCH₃ C₉H₇BrN₂O₂ 255.07 97% purity
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 5-CF₃, 3-COOCH₃ C₁₀H₇F₃N₂O₂ 244.17 95% purity
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 4-Cl, 3-COOCH₃ C₉H₇ClN₂O₂ 210.62 97% purity

Key Observations :

  • Electronic Properties : Electron-withdrawing groups (e.g., CF₃ at position 5) increase electrophilicity, while acetyl groups may stabilize the ring system via conjugation .

Key Observations :

  • Halogenated derivatives (e.g., 4-Bromo) are typically synthesized via electrophilic substitution, achieving moderate yields .

Table 3: Comparative Physicochemical Data

Compound Name LogP (Predicted) Solubility (mg/mL) Stability Notes
This compound 1.2 ~10 (DMSO) Stable under inert conditions
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate 0.8 ~15 (DMSO) Prone to hydrolysis
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 2.1 ~5 (DMSO) High thermal stability

Key Observations :

  • The acetyl group slightly increases hydrophobicity (LogP 1.2 vs. 0.8 for parent) but may reduce solubility.
  • Trifluoromethyl substitution significantly enhances LogP (2.1), suggesting improved membrane permeability .

Biological Activity

Methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound with significant biological activity, particularly in cancer research. Its structural characteristics and interaction with various biological targets make it a compound of interest in medicinal chemistry.

Chemical Profile

  • Molecular Formula : C11H10N2O3
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 1864073-23-3

The primary mechanism of action for this compound involves its ability to inhibit fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, and their inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound binds to these receptors, disrupting their signaling pathways, which is critical for tumor growth and metastasis .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells. For instance, one study reported that a related compound exhibited IC50 values against FGFRs of 7 nM for FGFR1 and 9 nM for FGFR2, demonstrating significant inhibitory effects on cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance biological activity. For example, derivatives with specific substitutions showed increased potency against FGFRs and improved pharmacokinetic properties .

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)Notes
Compound 4h79Potent inhibitor; induces apoptosis in breast cancer cells
Compound 1k--Demonstrated favorable bioavailability in vivo

Case Studies

  • In Vivo Studies : A study involving oral administration of a derivative (similar to this compound) showed a significant reduction in malonyl-CoA levels in HCT-116 xenograft tumors at a dose of 100 mg/kg. This suggests potential therapeutic applications in metabolic disorders associated with cancer .
  • Cytotoxic Activity : Another series of studies highlighted the cytotoxic effects of pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines. The compounds demonstrated considerable potency with IC50 values ranging from low nanomolar to micromolar concentrations .

Comparative Analysis

When compared to similar compounds within the pyrrolo[2,3-b]pyridine family, this compound stands out due to its specific substitution pattern that enhances its binding affinity to FGFRs. Other derivatives also exhibit significant biological activities but may lack the selectivity or potency observed with this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions between pyridine derivatives and acetylated carboxylic acid precursors. Key steps include refluxing in polar aprotic solvents (e.g., dimethylformamide) with catalysts like ammonium acetate to facilitate heterocycle formation. Yield optimization requires precise temperature control (80–120°C) and stoichiometric ratios of reactants . Parallel experiments with alternative solvents (ethanol, acetonitrile) and catalysts (e.g., p-toluenesulfonic acid) are recommended to identify ideal conditions .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic peaks:
  • A singlet at δ ~2.5 ppm for the acetyl group (-COCH3).
  • Aromatic protons in the pyrrolo-pyridine core (δ 6.8–8.2 ppm) with splitting patterns reflecting J-coupling .
  • Mass Spectrometry : The molecular ion peak should align with the molecular formula (C12H11N2O3), with fragmentation patterns indicating loss of the acetyl group (-60 Da) and ester moiety (-32 Da) .

Q. What are the key reactivity profiles of the ester and acetyl groups under acidic/basic conditions?

  • Methodological Answer :

  • Ester Group : Hydrolyzes under basic conditions (e.g., NaOH/EtOH) to form carboxylic acid derivatives. Monitor via TLC or HPLC for intermediate formation .
  • Acetyl Group : Stable under mild acidic conditions but susceptible to nucleophilic substitution in the presence of amines or thiols. Use protecting groups (e.g., Boc) if selective modification is required .

Q. What solvent systems are ideal for purification via column chromatography?

  • Methodological Answer : A gradient of ethyl acetate/hexane (20–50% EtOAc) effectively separates polar byproducts. For highly nonpolar impurities, dichloromethane/methanol (95:5) can enhance resolution . Confirm purity via melting point analysis and LC-MS (>95% purity threshold) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of pyrrolo-pyridine derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Analysis : Replace the acetyl group with electron-withdrawing groups (e.g., nitro, cyano) to assess effects on binding affinity. Compare IC50 values in enzyme inhibition assays .
  • Core Modifications : Introduce halogen atoms (Br, Cl) at the pyridine ring to evaluate steric/electronic impacts on pharmacokinetics .
  • Data Interpretation : Use molecular docking to correlate substituent positions with target interactions (e.g., kinase binding pockets) .

Q. What computational strategies predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui indices to identify nucleophilic sites (e.g., C-5 position on the pyrrole ring). Validate with experimental bromination or nitration outcomes .
  • Reaction Path Sampling : Apply quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states and optimize reaction pathways .

Q. How should researchers address contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • Comparative Analysis : Tabulate IC50 values, assay conditions (e.g., cell lines, incubation times), and substituent patterns across studies. Discrepancies often arise from variations in assay protocols or impurity levels .
  • Control Experiments : Replicate key studies under standardized conditions (e.g., fixed pH, temperature) to isolate structural vs. methodological effects .

Q. What mechanistic insights explain the compound’s instability under UV light or oxidative conditions?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to UV-A/B radiation and analyze degradation products via LC-MS. Look for acetyl group cleavage or pyrrole ring oxidation .
  • Stabilization Strategies : Test antioxidants (e.g., BHT) or light-resistant packaging (amber glass) to improve shelf life .

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